
4-Isocyanato-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isocyanato-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a trifluoromethyl group at the third position and an isocyanate group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the isocyanate group onto the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine, followed by the introduction of the isocyanate group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form carbamates.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the pyridine ring in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Metal catalysts such as palladium or copper are often used in the trifluoromethylation process.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include urea derivatives, carbamates, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
科学研究应用
4-Isocyanato-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The isocyanate group can form covalent bonds with amino groups in proteins, potentially modifying their function and activity.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the isocyanate group but shares the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
4-Isocyanatopyridine: Contains the isocyanate group but lacks the trifluoromethyl group.
Uniqueness
4-Isocyanato-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and isocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H3F3N2O |
|---|---|
分子量 |
188.11 g/mol |
IUPAC 名称 |
4-isocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-3-11-2-1-6(5)12-4-13/h1-3H |
InChI 键 |
DCDPKAPHBOQELT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1N=C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


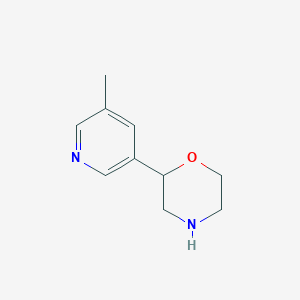
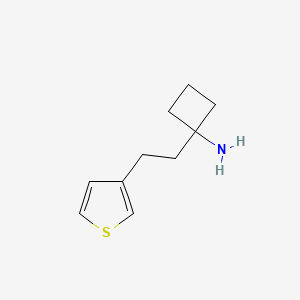

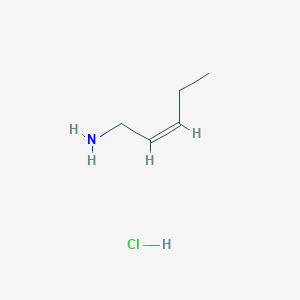

![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
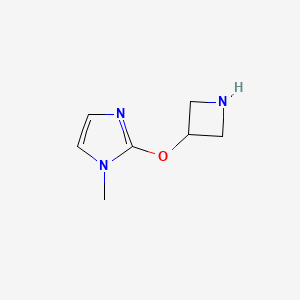
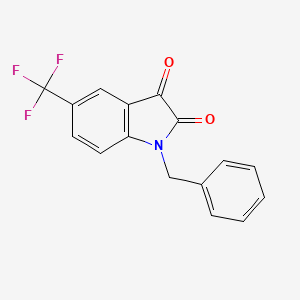
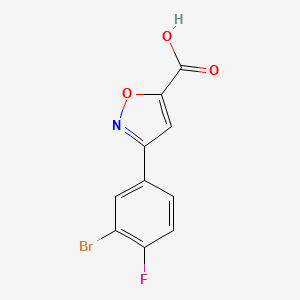

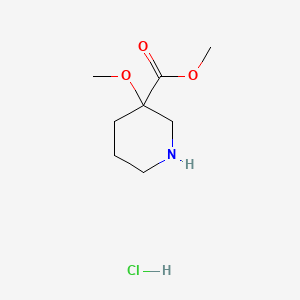

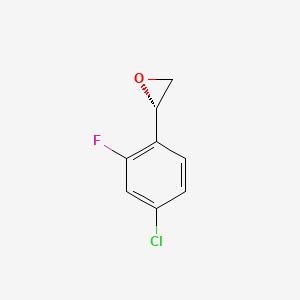
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
